molecular formula C11H20N2O2 B6189509 rac-tert-butyl (1R,5R,6R)-5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2648865-60-3

rac-tert-butyl (1R,5R,6R)-5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6189509
CAS No.: 2648865-60-3
M. Wt: 212.3
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Description

rac-tert-butyl (1R,5R,6R)-5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a bicyclic compound featuring a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available bicyclic ketones.

    Key Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for therapeutic applications.

Industry:

    Material Science:

    Agriculture: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bicyclic structure provides rigidity, enhancing binding affinity. The tert-butyl ester group can influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
  • tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate

Comparison:

  • Structural Differences: The position and nature of functional groups differ, affecting their chemical reactivity and biological activity.
  • Unique Features: rac-tert-butyl (1R,5R,6R)-5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which can lead to distinct interactions in chemical and biological systems.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

Properties

CAS No.

2648865-60-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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